6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
Description
Academic Significance of Halogenated Tetrahydroquinoline Scaffolds in Heterocyclic Chemistry
The introduction of halogen atoms onto the tetrahydroquinoline scaffold profoundly influences its chemical reactivity and biological activity. Halogenation can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net This makes halogenated tetrahydroquinolines particularly valuable in medicinal chemistry and drug discovery. The presence of halogens can also facilitate further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. The unique electronic properties of halogenated heterocycles also make them promising candidates for applications in materials science, including the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Research Rationale for the Investigation of 6-Bromo-5-fluoro-1,2,3,4-Tetrahydroquinoline and Analogues
The specific substitution pattern of a bromine atom at the 6-position and a fluorine atom at the 5-position of the tetrahydroquinoline core in "this compound" presents a compelling case for its investigation. The combination of these two different halogens is anticipated to impart unique properties to the molecule. Fluorine, with its high electronegativity and small size, can significantly alter the electronic environment and conformational preferences of the molecule, potentially enhancing its binding to target proteins. Bromine, being larger and more polarizable, can introduce specific interactions, such as halogen bonding, which can contribute to binding affinity and selectivity.
The rationale for investigating this compound and its analogues is rooted in the potential for synergistic effects between the bromo and fluoro substituents. This substitution pattern could lead to novel pharmacological profiles, including enhanced potency, improved pharmacokinetic properties, and novel mechanisms of action. Research into such specifically substituted tetrahydroquinolines is driven by the quest for new therapeutic agents with improved efficacy and safety profiles for a wide range of diseases. The exploration of bromo-fluoro substituted heterocycles is a promising avenue in the ongoing search for next-generation pharmaceuticals. nih.gov
Physicochemical and Spectroscopic Data of this compound and Related Analogues
Due to the limited availability of specific experimental data for this compound, the following tables present a compilation of predicted data for the target compound alongside experimental data for its parent and singly halogenated analogues. This comparative data provides valuable insights into the expected properties of the title compound.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1,2,3,4-Tetrahydroquinoline (B108954) | C₉H₁₁N | 133.19 | 249 | 1.061 |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | C₉H₁₀BrN | 212.09 | 303.1 | 1.4 |
| 5-Fluoro-1,2,3,4-tetrahydroquinoline | C₉H₁₀FN | 151.18 | 240.3 | 1.108 |
| This compound | C₉H₉BrFN | 230.08 | Predicted: Not Available | Predicted: Not Available |
Data for analogues sourced from publicly available chemical databases.
Table 2: Representative ¹H NMR Spectroscopic Data (Chemical Shifts, δ, in ppm)
| Proton | 1,2,3,4-Tetrahydroquinoline (in CDCl₃) | 6-Bromo-1,2,3,4-tetrahydroquinoline (in CDCl₃) |
| H-2 | ~3.3 | ~3.3 |
| H-3 | ~1.9 | ~1.9 |
| H-4 | ~2.7 | ~2.7 |
| Aromatic Protons | ~6.4-7.0 | ~6.3-7.1 |
| N-H | ~3.6 (broad) | ~3.7 (broad) |
Note: The predicted ¹H NMR spectrum for this compound would show more complex splitting patterns in the aromatic region due to the combined effects of the bromo and fluoro substituents.
Detailed Research Findings on Analogous Compounds
Synthesis: The synthesis of polysubstituted tetrahydroquinolines is well-established, with numerous methods available for introducing a variety of functional groups onto the core structure. acs.orgnih.govacs.org The synthesis of the title compound would likely involve a multi-step sequence, potentially starting from a pre-functionalized aniline (B41778) derivative. Methods such as electrophilic bromination and fluorination at specific stages of the synthesis would be key steps.
Biological Activity: Halogenated tetrahydroquinolines have been investigated for a range of biological activities. For instance, certain substituted tetrahydroquinolines have shown potential as antibacterial agents. researchgate.net The introduction of halogens can enhance the antimicrobial properties of the quinoline (B57606) scaffold. Furthermore, the tetrahydroquinoline framework is a key component in a number of compounds with activity against various other biological targets. The specific bromo-fluoro substitution pattern in the title compound could lead to novel and potent biological effects, making it a target of interest for screening in various disease models.
De Novo Synthesis Strategies for Substituted Tetrahydroquinoline Cores
De novo strategies are fundamental for creating the tetrahydroquinoline skeleton with desired substituents incorporated from the start. These approaches offer high flexibility in introducing a wide range of functional groups at specific positions on the heterocyclic ring.
Regioselectivity is crucial when synthesizing complex molecules like this compound, where substituents must be placed at precise locations. Several methods have been developed to achieve high regiocontrol in the functionalization of the tetrahydroquinoline core.
A powerful strategy for the regioselective synthesis of fluorinated tetrahydroquinolines involves a sequence of cyclization followed by deoxyfluorination. This method is particularly useful for introducing a fluorine atom at a specific position on the benzene (B151609) ring portion of the tetrahydroquinoline system. A notable application of this is the regio-complementary preparation of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines. ui.ac.idclockss.org
The process begins with the cyclization of catecholamine derivatives. The oxidative cyclization of these precursors can lead to the formation of key intermediates like 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-ones and 6,7-dihydroxy-1,2,3,4-tetrahydroquinolines. ui.ac.idclockss.org These intermediates, which contain hydroxyl groups, can then undergo selective deoxyfluorination. The deoxyfluorination step replaces a hydroxyl group with a fluorine atom, and the regiochemical outcome can be controlled to produce either the 6-fluoro or 7-fluoro isomer. ui.ac.idclockss.org This approach offers a controlled route to fluorinated tetrahydroquinolines that might be difficult to achieve through direct fluorination methods, which often yield mixtures of regioisomers. clockss.org
In the synthesis of substituted tetrahydroquinolines, particularly via cyclization pathways, the choice of the nitrogen-protecting group plays a critical role in determining the reaction's outcome. Research on the cyclization of catecholamines has shown that the nature of the N-protecting group has a significant impact on both the cyclization process itself and the regioselectivity of subsequent reactions like deoxyfluorination. ui.ac.idclockss.org
Table 1: Effect of N-Protecting Group on Cyclization of Catecholamines
| N-Protecting Group | Cyclization Product(s) | Impact on Regioselectivity | Reference |
| Boc | 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-one | Directs formation of spiro intermediate, influencing subsequent fluorination position. | ui.ac.id |
| Cbz | 6,7-dihydroxy-1,2,3,4-tetrahydroquinoline | Favors the direct formation of the dihydroxy tetrahydroquinoline core. | ui.ac.id |
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been effectively applied to the construction of tetrahydroquinoline scaffolds. One such method is the intramolecular C-H amination, which allows for the formation of the heterocyclic ring by creating a carbon-nitrogen bond. nih.gov
This approach typically involves a β-arylethylamine substrate that is protected with a directing group, such as a picolinamide (PA) group. nih.gov In the presence of a palladium catalyst, an intramolecular amination of an ortho-C(sp²)–H bond on the aryl ring occurs, leading to the formation of the tetrahydroquinoline ring system. nih.gov This methodology is valued for its efficiency, often requiring low catalyst loadings and proceeding under mild conditions. nih.gov Another variation involves the palladium-catalyzed intramolecular hydroamination of anilino-alkynes, which cyclize to form 2-substituted tetrahydroquinolines. nih.gov Furthermore, palladium-catalyzed cycloadditions involving the activation of C(sp³)–H bonds provide a direct route to highly substituted tetrahydroquinoline skeletons from readily available starting materials like amidotolyl precursors and allenes. acs.org
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like tetrahydroquinolines. nih.gov These reactions combine three or more starting materials in a single step to form a product that contains portions of all the initial reactants. The Povarov reaction is a prominent MCR used for synthesizing tetrahydroquinoline scaffolds. nih.govsci-rad.com
The classical Povarov reaction is a [4+2] cycloaddition between an N-arylimine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene. nih.govsci-rad.com This process is typically catalyzed by a Lewis or Brønsted acid. sci-rad.com The reaction's convergence and step-economy make it an attractive method for rapidly building molecular diversity. nih.gov By varying the aniline, aldehyde, and alkene components, a wide array of substituted tetrahydroquinolines can be generated. For example, a three-component reaction of dihydropyridines, aldehydes, and anilines, catalyzed by Lewis acids like InCl₃ or Sc(OTf)₃, can produce highly substituted tetrahydroquinolines in a stereoselective manner. researchgate.net
Table 2: Comparison of Povarov Reaction Strategies
| Strategy | Description | Advantages | Disadvantages | Reference |
| Multi-Step | Pre-formation of imine followed by cycloaddition with alkene. | Kinetically faster. | Lower overall yield, additional synthesis step. | sci-rad.com |
| Multi-Component | In situ formation of imine from aniline and aldehyde in the presence of the alkene. | Higher overall yield, step- and atom-economy. | Kinetically slower. | sci-rad.com |
Acid catalysis can be employed to promote rearrangement reactions that lead to the formation of the tetrahydroquinoline ring system. These reactions often involve the formation of a key intermediate that undergoes a structural reorganization to yield the final heterocyclic product.
One such approach is the acid-catalyzed Fries-like rearrangement of N-arylazetidin-2-ones, which produces 2,3-dihydro-4(1H)-quinolinones, important precursors to tetrahydroquinolines. nih.gov The use of a strong acid like triflic acid can facilitate this reaction at room temperature. nih.gov Another example is the acid-catalyzed isomerization of certain tetrahydroquinoline derivatives, which can lead to the formation of 4-aminoindane derivatives through a ring contraction mechanism. rsc.org While this specific example leads away from the tetrahydroquinoline core, it demonstrates the power of acid to induce skeletal rearrangements in this heterocyclic system. More constructively, acid-catalyzed cyclization of N-benzyl-N-methylaminoacetaldehyde diethyl acetals (the Pomeranz–Fritsch–Bobbitt reaction) is a classical method for preparing tetrahydroisoquinolin-4-ols, which are structurally related to the target scaffolds.
An exploration of synthetic methodologies reveals the versatile nature of the this compound scaffold in organic chemistry. Post-cyclization functionalization and derivatization are critical for developing complex molecules from this core structure. Key strategies include directed halogenation, nucleophilic aromatic substitution, and cross-coupling reactions, which allow for precise modification of the molecule's architecture.
Properties
CAS No. |
1780581-30-7 |
|---|---|
Molecular Formula |
C9H9BrFN |
Molecular Weight |
230.08 g/mol |
IUPAC Name |
6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H9BrFN/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h3-4,12H,1-2,5H2 |
InChI Key |
CRRQCNSRVUYKRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2F)Br)NC1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 6 Bromo 5 Fluoro 1,2,3,4 Tetrahydroquinoline Systems
Elucidation of Reaction Pathways and Proposed Mechanisms
The chemical behavior of 6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is shaped by the interplay of its constituent functional groups and the aromatic ring system. Understanding the mechanisms of its reactions is crucial for controlling product formation and designing novel synthetic pathways.
Deoxyfluorination is a key transformation for introducing fluorine atoms into organic molecules. In the context of tetrahydroquinoline derivatives, this reaction can be used to synthesize fluorinated analogues from corresponding hydroxy precursors. A regioselective preparation of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines has been developed utilizing a deoxyfluorination strategy. ui.ac.id This method involves the cyclization of catecholamines to form hydroxy-tetrahydroquinoline intermediates, which are then subjected to deoxyfluorination. The regioselectivity of this fluorination step is significantly influenced by the nature of the N-protecting group on the tetrahydroquinoline ring. ui.ac.id While the specific mechanistic details for this compound were not the central focus of this study, the principles governing the regiochemical outcome of the deoxyfluorination of related dihydroxy-tetrahydroquinolines provide valuable insights. The reaction likely proceeds through the activation of the hydroxyl group by a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), followed by nucleophilic substitution by fluoride (B91410). The electronic and steric effects of the N-protecting group and other substituents on the aromatic ring play a critical role in directing the fluoride attack to a specific position.
Intramolecular cyclization reactions are powerful tools for the construction of complex heterocyclic frameworks. For tetrahydroquinoline systems, a notable example is the tandem nih.govfrontiersin.org-hydride shift/intramolecular cyclization. This strategy has been employed to construct spiro-tetrahydroquinoline skeletons. frontiersin.orgnih.gov The mechanism is thought to involve a nih.govfrontiersin.org-suprafacial hydrogen shift from the carbon adjacent to the nitrogen atom to an electrophilic acceptor, generating a zwitterionic intermediate. frontiersin.orgnih.gov This intermediate then undergoes an intramolecular 6-endo-trig cyclization to form the spirocyclic product. frontiersin.orgnih.gov The control of this reaction is often achieved through the use of catalysts, such as chiral N,N'-dioxide/Sc(OTf)3 complexes, which can induce asymmetry in the final product. nih.gov The specific application of this methodology to this compound would involve the introduction of a suitable hydride acceptor group to initiate the cascade reaction.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like tetrahydroquinolines. rsc.orgnih.govacsgcipr.org The Povarov reaction, a cycloaddition of an aromatic imine with an electron-rich alkene, is a well-established MCR for synthesizing tetrahydroquinolines. nih.gov The mechanism of the Povarov reaction generally involves the formation of an N-protonated or Lewis acid-activated imine, which then acts as a dienophile in a [4+2] cycloaddition with the alkene. The reaction can also proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate. The specific substituents on the reactants can influence the reaction pathway and the stereochemical outcome. For the synthesis of derivatives of this compound, an appropriately substituted aniline (B41778) and aldehyde would be condensed to form the imine, which would then react with an alkene. The presence of the electron-withdrawing fluorine and bromine atoms on the aniline precursor could affect the reactivity of the resulting imine and the subsequent cycloaddition.
The introduction of bromine onto the tetrahydroquinoline scaffold is typically achieved through electrophilic aromatic substitution. researchgate.net Reagents like N-bromosuccinimide (NBS) are commonly used for this purpose. nih.gov The mechanism involves the generation of an electrophilic bromine species, which then attacks the electron-rich aromatic ring of the tetrahydroquinoline. The position of bromination is directed by the existing substituents. In the case of 1,2,3,4-tetrahydroquinoline (B108954), the amino group is a strong activating group and an ortho-, para-director. Mechanistic studies on the NBS-mediated bromination of tetrahydroquinolines suggest that the reaction can proceed via electrophilic bromination and radical dehydrogenation, leading to polybrominated and aromatized quinoline (B57606) products. nih.gov The reaction conditions, such as the solvent and the presence of radical initiators, can influence the reaction pathway and the final products. For this compound, further bromination would be directed by the combined electronic effects of the amino, bromo, and fluoro substituents. N-halogenation, the attachment of a halogen to the nitrogen atom, can also occur under certain conditions, particularly if the aromatic ring is deactivated.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aryl halides. mdpi.com The bromine atom at the 6-position of this compound makes it an ideal substrate for such transformations. The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira reaction, involves several key steps: nih.gov
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) intermediate.
Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The specific ligands coordinated to the palladium center play a crucial role in the efficiency and selectivity of the reaction. nih.gov For instance, in decarbonylative fluoroalkylation, a putative catalytic cycle involves oxidative addition of a fluoroalkyl carboxylic acid derivative, carbonyl de-insertion, transmetalation, and reductive elimination. nih.gov Mechanistic studies have shown that the nature of the ligand can influence the feasibility of individual steps in the catalytic cycle. nih.gov
| Reaction Type | Key Mechanistic Steps | Catalyst/Reagents | Product Type |
| Deoxyfluorination | Activation of OH, Nucleophilic substitution by F⁻ | DAST | Fluoro-tetrahydroquinolines |
| Intramolecular Cyclization | nih.govfrontiersin.org-Hydride shift, 6-endo-trig cyclization | Chiral Lewis Acids | Spiro-tetrahydroquinolines |
| Multi-Component Reaction | Imine formation, [4+2] cycloaddition | Lewis or Brønsted Acids | Substituted tetrahydroquinolines |
| Bromination | Electrophilic aromatic substitution | NBS | Bromo-tetrahydroquinolines |
| Palladium-Coupling | Oxidative addition, Transmetalation, Reductive elimination | Pd(0) complexes, Ligands | Aryl/Alkyl-substituted tetrahydroquinolines |
Stereochemical Control and Transformations
The stereochemistry of the tetrahydroquinoline ring can play a significant role in its biological activity. nih.gov The carbon atoms at positions 2 and 4 of the 1,2,3,4-tetrahydroquinoline core can be stereocenters, depending on the substitution pattern.
In the context of the Povarov reaction, the cycloaddition step can lead to the formation of multiple stereoisomers. The use of chiral catalysts, such as chiral Brønsted acids or Lewis acids, can be employed to control the stereochemical outcome of the reaction, leading to the enantioselective synthesis of specific stereoisomers.
For reactions involving palladium-catalyzed C-H activation, the development of stereoselective transformations is an active area of research. The use of chiral ligands on the palladium catalyst can induce enantioselectivity in the C-H activation and subsequent bond-forming steps.
Enantioselective Synthesis Strategies for Chiral Tetrahydroquinoline Derivatives
The enantioselective synthesis of tetrahydroquinolines is a significant area of research, as these chiral scaffolds are prevalent in many biologically active compounds. nih.gov Organocatalysis and transition-metal catalysis are the primary strategies employed to achieve high enantioselectivity.
One prominent approach is the asymmetric hydrogenation of the corresponding quinoline or dihydroquinoline precursors. Chiral catalysts, often based on iridium or rhodium complexes with chiral ligands, are capable of delivering hydrogen to one face of the prochiral substrate with high fidelity. For instance, Ir-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of various chiral tetrahydroquinoxaline derivatives, where simply adjusting the reaction solvent can lead to the selective formation of either enantiomer with high yields and excellent enantioselectivities. nih.govrsc.org While not performed on 6-bromo-5-fluoroquinoline (B1149452) specifically, this methodology is broadly applicable. The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee).
A plausible enantioselective synthesis of a this compound derivative could be envisioned via the asymmetric reduction of a suitable quinoline precursor. The data below, from a study on the asymmetric hydrogenation of 8-substituted quinolines using a Ru(η3-methallyl)2(cod)–PhTRAP catalyst, illustrates the potential of this approach for creating chiral tetrahydroquinolines, where the reduction selectively occurs on the carbocyclic ring. rsc.org
Table 1: Enantioselective Hydrogenation of 8-Substituted Quinolines This table is based on data for analogous compounds to illustrate the principle of the methodology.
| Substrate (8-Substituted Quinoline) | Product (8-Substituted Tetrahydroquinoline) | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| 8-Methylquinoline | 8-Methyl-5,6,7,8-tetrahydroquinoline | >99 | 91:9 |
| 8-Ethylquinoline | 8-Ethyl-5,6,7,8-tetrahydroquinoline | >99 | 89:11 |
| 8-Phenylquinoline | 8-Phenyl-5,6,7,8-tetrahydroquinoline | >99 | 88:12 |
Organocatalytic methods, employing chiral Brønsted acids or bifunctional catalysts, represent another powerful strategy. For example, the transfer hydrogenation of 1,2-dihydroquinolines using a Hantzsch ester as the hydrogen source can be catalyzed by a chiral phosphoric acid to yield enantioenriched tetrahydroquinolines. This process involves the formation of an aza-ortho-xylylene intermediate. lookchem.com The steric and electronic properties of the substituents on the quinoline ring would influence the stereochemical outcome.
Diastereoselective Transformations and Product Formation
When a tetrahydroquinoline already possesses a stereocenter, or when new stereocenters are introduced, controlling the diastereoselectivity of the reaction is crucial. Diastereoselective transformations are often substrate-controlled or reagent-controlled.
A powerful method for constructing highly substituted tetrahydroquinolines with excellent diastereoselectivity is through domino reactions or cycloadditions. For instance, a [4+2] annulation between ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes has been shown to produce functionalized tetrahydroquinolines with high diastereomeric ratios (dr). nih.govfrontiersin.org This approach allows for the rapid assembly of complex molecular architectures from simple starting materials. The reaction proceeds through an aza-Michael/1,6-conjugate addition sequence. frontiersin.org Although the specific 6-bromo-5-fluoro substitution pattern has not been reported as a product, the tolerance of the reaction for various halogenated substrates suggests its potential applicability.
The table below presents data from a study on the diastereoselective synthesis of 4-aryl-substituted tetrahydroquinolines, demonstrating the high diastereoselectivity achievable with this methodology for a range of substituted precursors. frontiersin.org
Table 2: Diastereoselective Synthesis of Substituted Tetrahydroquinolines via [4+2] Annulation This table is based on data for analogous compounds to illustrate the principle of the methodology.
| Cyanoalkene Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Phenyl | Product 3a | 95 | >20:1 |
| 4-Fluorophenyl | Product 3b | 92 | >20:1 |
| 3-Bromophenyl | Product 3f | 93 | >20:1 |
| 2-Chloro-5-fluorophenyl | Product 3q | 93 | >20:1 |
Another strategy involves the functionalization of a pre-existing tetrahydroquinoline ring. For example, the undirected deprotonation at the C4 position of N-Boc protected tetrahydroquinolines, followed by trapping with an electrophile, can lead to 4-substituted products. The diastereoselectivity of such a process would depend on the directing effects of the N-protecting group and any existing substituents on the ring. chemrxiv.org
Characterization and Reactivity of Transient Intermediates
The direct characterization of transient intermediates in chemical reactions is often challenging due to their short lifetimes. Mechanistic studies frequently rely on indirect evidence, such as kinetic studies, isotopic labeling, and computational modeling, to infer the structure and reactivity of these species.
In the context of the synthesis of this compound, key intermediates would be involved in the bond-forming steps that create the heterocyclic ring or in the stereochemistry-determining step. For example, in the asymmetric hydrogenation of a quinoline, a critical transient intermediate is the complex formed between the chiral metal catalyst and the substrate. Mechanistic studies on Rh-catalyzed asymmetric hydrogenation suggest that hydrogen activation occurs after substrate coordination, and enantioselection happens during the oxidative addition of hydrogen to the rhodium center. mdpi.com
In organocatalytic transfer hydrogenations mediated by chiral phosphoric acids, the reaction is proposed to proceed through the formation of an aza-ortho-xylylene intermediate generated from the dearomatization of a 1,2-dihydroquinoline. This highly reactive intermediate is then captured by a hydride source in an enantioselective manner. The catalyst forms a chiral ion pair with the aza-ortho-xylylene, which dictates the facial selectivity of the hydride attack. lookchem.com
While no studies have specifically characterized intermediates in the synthesis or reactions of this compound, the degradation pathways of related fluoroquinolone antibiotics have been investigated. These studies, often employing advanced oxidation processes, identify various transformation products that arise from reactions at different sites of the molecule. For instance, mechanistic studies on the electrochemical oxidation of fluoroquinolones have shown that reactions can initiate at the piperazine (B1678402) moiety (analogous to the saturated amine portion of the tetrahydroquinoline ring) through the elimination of molecular hydrogen or substitution by hydroxyl radicals. nih.gov These studies provide insight into the potential reactivity of the tetrahydroquinoline core under oxidative conditions, suggesting that radical intermediates or cationic species could be involved.
Advanced Structural Analysis and Spectroscopic Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Application of ¹H, ¹³C, and ¹⁹F NMR for Regiochemistry and Stereochemistry
No published ¹H, ¹³C, or ¹⁹F NMR data for 6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline could be located. This type of analysis would be essential for confirming the regiochemistry of the bromine and fluorine atoms on the aromatic ring and for elucidating the conformation of the tetrahydroquinoline ring system.
X-ray Crystallography for Precise Molecular Geometry and Conformation Determination
A search for X-ray crystallographic studies of this compound did not yield any results. Therefore, precise data on its molecular geometry, bond lengths, bond angles, and solid-state conformation are not available.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Solid State
Without a crystal structure, a Hirshfeld surface analysis, which is used to investigate intermolecular interactions within a crystal lattice, cannot be performed for this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Diagnostic Functional Group Identification
No specific FTIR spectrum for this compound was found in the surveyed literature. Such a spectrum would be used to identify the characteristic vibrational frequencies of its functional groups.
Computational and Theoretical Chemistry Studies of 6 Bromo 5 Fluoro 1,2,3,4 Tetrahydroquinoline Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties and chemical reactivity of molecules. For a molecule like 6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline, DFT methods such as B3LYP with basis sets like 6-311G(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic descriptors. nih.gov
The electronic structure is significantly influenced by the presence of the electron-withdrawing fluorine and bromine atoms on the benzene (B151609) ring. These substituents modulate the electron density distribution across the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, represents the region susceptible to nucleophilic attack. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show a region of negative potential (electron-rich) around the nitrogen and fluorine atoms, making them sites for electrophilic and hydrogen-bond-donating interactions. The hydrogen atom on the secondary amine (N-H) would be a region of positive potential, suitable for hydrogen-bond-accepting interactions. The bromine atom can exhibit a "sigma-hole," a region of positive electrostatic potential on its outermost surface, enabling it to act as a halogen bond donor.
| Mulliken Atomic Charges | Partial charges on key atoms (e.g., N, F, Br) | N: -0.6, F: -0.4, Br: -0.1 |
Note: The values in this table are representative examples based on DFT calculations of similar halogenated aromatic amines and are intended for illustrative purposes.
Conformational Analysis and Energy Landscapes of Tetrahydroquinoline Derivatives
The non-aromatic, saturated portion of the tetrahydroquinoline ring system imparts significant conformational flexibility. This part of the molecule can adopt several non-planar conformations, with the most common being half-chair or envelope forms. nih.gov The specific conformation adopted can be crucial for a molecule's biological activity as it dictates the three-dimensional arrangement of its functional groups. nih.gov
Computational methods are used to perform a systematic search of the potential energy surface to identify stable conformers (local minima) and the transition states that connect them. High-level ab initio calculations can discriminate between multiple stable conformations. For the parent 1,2,3,4-tetrahydroquinoline (B108954), studies have identified two pairs of energetically equivalent enantiomeric conformers. The energy barrier between non-equivalent conformers is often low, allowing for conformational interconversion at room temperature.
Table 2: Representative Conformational Parameters of a Tetrahydroquinoline Ring
| Conformation | Puckering Parameters (Cremer & Pople) | Relative Energy (kcal/mol) |
|---|---|---|
| Envelope (E) | QT = 0.509 Å, θ = 46.3°, φ = 121.4° | 0.00 (most stable) |
| Half-Chair (HC) | Varies | ~1-2 kcal/mol higher |
Note: Puckering parameters are from a crystal structure of a 6-bromo-tetrahydroquinoline derivative nih.gov and serve as a representative example of the ring's conformation.
Theoretical Prediction of Reaction Pathways and Transition States
Theoretical chemistry is instrumental in predicting the feasibility and selectivity of chemical reactions by mapping out their reaction pathways. This involves calculating the energies of reactants, intermediates, transition states, and products. For this compound, a key reaction of interest is the functionalization of the C-Br bond, for instance, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net
DFT calculations can model the entire catalytic cycle of such a reaction. This includes the oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with a boronic acid derivative, and the final reductive elimination step that forms the new carbon-carbon bond and regenerates the catalyst. By locating the transition state structure for each elementary step, the activation energy can be determined, providing insight into the reaction kinetics.
Another area of study is the regioselectivity of reactions like deprotonation. DFT studies on related N-protected tetrahydroquinolines have been used to understand why electrophilic quench reactions occur at specific positions, such as C4, by analyzing the structure and stability of the intermediate organolithium species. nih.govchemrxiv.org These calculations help rationalize experimental observations and guide the development of new synthetic methods.
Table 3: Hypothetical Energy Profile for a Suzuki Cross-Coupling Reaction Step
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 6-bromo-THQ + Pd(0) Catalyst | 0.0 |
| Transition State 1 (TS1) | Oxidative Addition | +15.2 |
| Intermediate 1 | Oxidative Addition Product | -5.7 |
| Transition State 2 (TS2) | Reductive Elimination | +20.5 |
| Products | C-C Coupled Product + Pd(0) | -25.0 |
Note: This table presents a hypothetical energy profile for key steps in a cross-coupling reaction to illustrate the application of theoretical calculations.
Computational Prediction of Molecular Interactions and Binding Modes
Understanding how a molecule interacts with biological targets, such as proteins or enzymes, is a cornerstone of drug discovery. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. scispace.com For this compound, docking studies can identify potential binding modes within a protein's active site and estimate the binding affinity.
The functional groups of the molecule dictate the types of interactions it can form. The secondary amine (N-H) can act as both a hydrogen bond donor and acceptor. The aromatic ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The fluorine atom can form hydrogen bonds and other polar interactions. The bromine atom is capable of forming halogen bonds, which are specific noncovalent interactions between an electrophilic region on the halogen and a nucleophilic site (like a carbonyl oxygen or an aromatic ring) on the receptor. nih.gov
Table 4: Potential Molecular Interactions of this compound in a Protein Binding Site
| Interaction Type | Molecular Group Involved | Potential Interacting Amino Acid Residue |
|---|---|---|
| Hydrogen Bond (Donor) | N-H group | Aspartate, Glutamate, Carbonyl backbone |
| Hydrogen Bond (Acceptor) | Nitrogen atom, Fluorine atom | Serine, Threonine, Asparagine, Glutamine |
| Halogen Bond | Bromine atom | Carbonyl oxygen, Aromatic π-system |
| π-π Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Saturated C-C bonds, Aromatic ring | Leucine, Valine, Isoleucine, Alanine |
Application of Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide insight into static structures and energies, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., water solvent or a protein receptor). nih.gov
For this compound, MD simulations can be used for enhanced conformational sampling. By simulating the molecule over nanoseconds or microseconds, it is possible to observe transitions between different stable conformations and explore the energy landscape more thoroughly than with static calculations alone.
When a ligand is docked into a protein, MD simulations are crucial for assessing the stability of the predicted binding pose. The simulation can reveal whether key interactions, such as hydrogen bonds, are maintained over time. Analyses of the simulation trajectory, including Root Mean Square Deviation (RMSD) of the ligand's position and Root Mean Square Fluctuation (RMSF) of the protein's residues, provide quantitative measures of the complex's stability and flexibility. These simulations are essential for validating docking results and gaining a more realistic understanding of the ligand-receptor interaction.
Table 5: Typical Parameters and Analyses in a Molecular Dynamics Simulation Study
| Parameter/Analysis | Description | Typical Value/Observation |
|---|---|---|
| Simulation Time | Total duration of the simulation | 100-500 nanoseconds |
| Force Field | Set of parameters describing the potential energy | AMBER, CHARMM, GROMOS |
| Solvent Model | Representation of the aqueous environment | TIP3P, SPC/E water |
| RMSD (Ligand) | Root Mean Square Deviation of ligand atoms from the initial pose | Stable if < 2.5 Å |
| RMSF (Protein) | Root Mean Square Fluctuation of protein residues | Highlights flexible regions of the protein |
| Interaction Analysis | Monitoring of hydrogen bonds, hydrophobic contacts, etc. | Confirms the persistence of key binding interactions |
Strategic Applications of 6 Bromo 5 Fluoro 1,2,3,4 Tetrahydroquinoline and Its Derivatives in Organic Synthesis
Utilization as Precursors for Complex Heterocyclic Architectures
Beyond simple diversification, 6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is an excellent precursor for the synthesis of more complex heterocyclic architectures. The inherent reactivity of both the aromatic ring and the nitrogen atom of the tetrahydroquinoline core can be exploited to construct fused ring systems and other intricate molecular frameworks.
The Povarov reaction, a powerful tool for the synthesis of tetrahydroquinolines, can also be adapted to build upon the existing scaffold. beilstein-journals.orgbohrium.comlookchem.comacs.orgresearchgate.netresearchgate.net By utilizing the amino group of the tetrahydroquinoline as a component in a subsequent Povarov-type reaction, or by functionalizing the nitrogen and then performing an intramolecular cyclization, more complex polycyclic systems can be accessed. nih.gov
Furthermore, the bromine atom at the 6-position can be leveraged to initiate cascade reactions or to introduce functionalities that can then participate in cyclization reactions. For instance, a Sonogashira coupling of the bromo-tetrahydroquinoline with a terminal alkyne can introduce an alkynyl side chain. This side chain can then undergo a variety of cyclization reactions, such as an intramolecular hydroamination or a [2+2+2] cycloaddition, to form novel fused heterocyclic systems.
The following table outlines potential synthetic pathways for the elaboration of this compound into more complex heterocyclic structures.
| Reaction Type | Reactant(s) | Resulting Complex Heterocycle |
|---|---|---|
| Sonogashira Coupling followed by Intramolecular Cyclization | Terminal alkyne with a pendant nucleophile | Fused polycyclic aromatic systems |
| Buchwald-Hartwig Amination | A diamine or amino alcohol | Annulated piperazine (B1678402) or morpholine (B109124) rings |
| Heck Reaction | An alkene with a distal reactive group | Macrocyclic structures or spirocycles |
| Ullmann Condensation | An amino-substituted heterocycle | Complex bi-heterocyclic systems |
Role as a Privileged Scaffold in Ligand Design and Structure-Guided Synthesis
The tetrahydroquinoline motif is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its frequent appearance in a wide range of biologically active compounds that interact with various protein targets. The rigid, bicyclic structure of the tetrahydroquinoline core can effectively present substituents in a well-defined three-dimensional orientation, which is crucial for specific and high-affinity binding to biological macromolecules.
The this compound scaffold, with its specific substitution pattern, offers unique advantages in ligand design. The fluorine atom at the 5-position can significantly influence the physicochemical properties of the molecule, such as its lipophilicity, metabolic stability, and pKa. bohrium.commdpi.comnih.govsigmaaldrich.comnih.gov Fluorine can also participate in favorable interactions with protein active sites, including hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and selectivity. nih.govresearchgate.net
In structure-guided drug design, where the three-dimensional structure of the target protein is known, the this compound scaffold can be used to rationally design ligands. The tetrahydroquinoline core can be positioned to occupy a specific pocket in the protein's active site, while the bromine at the 6-position provides a vector for the introduction of various substituents to probe for additional interactions and optimize binding affinity. The fluorine at the 5-position can be used to fine-tune the electronic properties of the aromatic ring and to potentially form specific interactions with the protein.
Design and Synthesis of Novel Chemical Analogs for Diverse Research Purposes
The this compound scaffold is a versatile platform for the design and synthesis of novel chemical analogs for a wide range of research applications, from probing biological pathways to developing new materials. The ability to functionalize the scaffold at multiple positions allows for the systematic modification of its properties.
The synthesis of novel analogs often begins with the modification of the bromine atom at the 6-position. As previously discussed, cross-coupling reactions are a powerful tool for this purpose. Additionally, the nitrogen atom of the tetrahydroquinoline can be readily acylated, alkylated, or sulfonylated to introduce a wide variety of functional groups. The aromatic ring can also be further functionalized through electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.
The fluorine atom at the 5-position plays a crucial role in the design of novel analogs. It can serve as a spectroscopic probe for 19F NMR studies, which can be a powerful tool for studying ligand binding and protein-ligand interactions. nih.gov Furthermore, the electronic properties of the fluorine atom can be used to modulate the reactivity of the scaffold and to influence the properties of the final analogs. nih.gov The design of novel fluoro-analogs of biologically active compounds is a common strategy to improve their potency and pharmacokinetic properties.
The following table provides examples of how the this compound scaffold can be modified to create novel chemical analogs with tailored properties.
| Modification Strategy | Reagents and Conditions | Properties of the Resulting Analog |
|---|---|---|
| N-Alkylation | Alkyl halide, base | Altered solubility, basicity, and steric profile |
| N-Acylation | Acyl chloride or anhydride, base | Introduction of amide functionality, potential for hydrogen bonding |
| Lithiation and Electrophilic Quench | Organolithium reagent, then an electrophile | Functionalization at other positions on the aromatic ring |
| Conversion of Bromine to other Functional Groups | e.g., Cyanation, Stille coupling | Introduction of nitrile, stannane, or other reactive handles |
Future Directions and Emerging Research Avenues for Halogenated Tetrahydroquinolines
Development of More Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. For halogenated tetrahydroquinolines, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Future research in this area is expected to concentrate on several key aspects:
Catalysis: The exploration of novel catalytic systems is paramount. This includes the use of earth-abundant metal catalysts, nanocatalysts, and metal-free catalysts to replace traditional heavy metal reagents. For instance, the application of p-toluenesulfonic acid (p-TSA) and other solid acid catalysts has shown promise in promoting quinoline (B57606) synthesis under greener conditions.
Alternative Solvents: A significant focus will be on replacing volatile organic compounds (VOCs) with more sustainable alternatives. Water, ethanol, and ionic liquids are being investigated as reaction media for the synthesis of quinoline derivatives, reducing the environmental impact of the process.
Energy Efficiency: The adoption of energy-efficient techniques such as microwave irradiation and ultrasonication is expected to become more widespread. These methods can significantly reduce reaction times and energy consumption compared to conventional heating.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are highly desirable. One-pot and tandem reactions, such as the borrowing hydrogen (BH) methodology, offer an elegant approach to constructing the tetrahydroquinoline core with high atom economy, generating water as the primary byproduct.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Tetrahydroquinolines
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
| Catalysts | Often rely on stoichiometric amounts of strong acids or heavy metals. | Catalytic amounts of reusable solid acids, nanocatalysts, or metal-free catalysts. |
| Solvents | Typically uses volatile and often toxic organic solvents. | Employs water, ethanol, or other biodegradable and less hazardous solvents. |
| Energy | Relies on prolonged heating using conventional methods. | Utilizes energy-efficient techniques like microwave or ultrasound irradiation. |
| Byproducts | Can generate significant amounts of hazardous waste. | Designed to minimize waste through high atom economy and recyclable catalysts. |
| Reaction Steps | Often involves multiple, separate reaction and purification steps. | Favors one-pot or tandem reactions to improve efficiency and reduce waste. |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The unique electronic properties imparted by the bromine and fluorine substituents on the 6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline scaffold open up avenues for exploring novel chemical transformations. The interplay between the electron-withdrawing nature of the fluorine atom and the potential for the bromine atom to act as a leaving group or participate in cross-coupling reactions provides a rich platform for chemical innovation.
Future research will likely focus on:
Late-Stage Functionalization: Developing methods for the selective modification of the halogenated tetrahydroquinoline core at a late stage in the synthetic sequence is a key goal. This allows for the rapid generation of diverse analogues for biological screening. Techniques such as C-H activation, directed by the existing functional groups, will be instrumental in achieving this.
Novel Cyclization Strategies: The discovery of new ways to construct the tetrahydroquinoline ring system, particularly those that introduce the halogen atoms with high regioselectivity, is an ongoing area of research.
Exploiting Halogen-Specific Reactions: The bromine atom in this compound can serve as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. Future work will likely explore the scope and limitations of these reactions in the context of the fluorinated ring system.
Photoredox Catalysis: The use of visible light to initiate novel chemical transformations is a rapidly growing field. Investigating the photochemical reactivity of halogenated tetrahydroquinolines could lead to the discovery of unprecedented reaction pathways for their synthesis and functionalization.
Integration with Advanced Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages, including improved safety, enhanced reaction control, and the potential for seamless scale-up. For the synthesis of halogenated tetrahydroquinolines, the integration of synthetic routes with flow chemistry and automated platforms is a key future direction.
Key areas of development include:
Microreactor Technology: The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and mixing. This can lead to higher yields, improved selectivity, and the ability to safely handle hazardous intermediates.
Automated Synthesis: The development of automated platforms for the synthesis and purification of halogenated tetrahydroquinolines will significantly accelerate the drug discovery process. These systems can perform multi-step syntheses and purifications with minimal human intervention, enabling the rapid generation of compound libraries.
In-line Analysis: The integration of in-line analytical techniques, such as spectroscopy and chromatography, into flow reactors provides real-time monitoring of reaction progress. This allows for rapid optimization of reaction conditions and ensures consistent product quality.
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For halogenated tetrahydroquinolines, in silico methods can provide valuable insights into their properties and reactivity, guiding the design of new molecules and synthetic routes.
Future applications of computational modeling in this field will likely involve:
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the geometric and electronic properties of this compound and related compounds. This information can help to rationalize their observed reactivity and guide the design of new reactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of halogenated tetrahydroquinolines with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis.
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the detailed mechanisms of reactions used to synthesize and functionalize halogenated tetrahydroquinolines. This understanding can lead to the development of more efficient and selective synthetic methods.
Prediction of Physicochemical Properties: In silico tools can predict important drug-like properties such as solubility, lipophilicity, and metabolic stability. This allows for the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles.
The strategic placement of halogen atoms, as seen in this compound, can significantly influence molecular properties through effects like halogen bonding, which can be modeled computationally to design molecules with enhanced binding affinity to biological targets.
Q & A
Q. What are the optimal synthetic routes for preparing 6-Br-5-F-THQ with high purity and yield?
- Methodological Answer : Synthesis involves sequential halogenation. Fluorination is achieved using Selectfluor under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours. Bromination follows with N-bromosuccinimide (NBS) in CCl₄ under reflux, using a radical initiator like AIBN. Key steps:
- Purification via column chromatography (silica gel, hexane/EtOAc gradient).
- Intermediate monitoring by TLC and NMR to confirm regioselectivity.
Example: Fluorination of tetrahydroquinoline derivatives under inert conditions minimizes side reactions (e.g., oxidation) .
Q. What spectroscopic techniques are critical for characterizing 6-Br-5-F-THQ?
- Methodological Answer :
- ¹H NMR : Analyze δ 1.5–2.5 ppm (tetrahydroquinoline ring protons) and coupling patterns (e.g., fluorine-induced splitting).
- ¹⁹F NMR : Distinct chemical shifts (e.g., δ -110 to -150 ppm) indicate electronic effects of substituents.
- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br/F).
- IR Spectroscopy : Identify C-F (1100 cm⁻¹) and C-Br (600 cm⁻¹) stretches.
X-ray crystallography resolves stereochemistry if single crystals form .
Q. How does the reactivity of 6-Br-5-F-THQ compare to non-halogenated tetrahydroquinolines?
- Methodological Answer : Halogens enhance electrophilic substitution reactivity. For example:
- Bromine directs nucleophiles to adjacent positions (e.g., amine substitution at C5).
- Fluorine stabilizes transition states via inductive effects, accelerating reactions like oxidation (e.g., KMnO₄ in acidic conditions yields quinoline derivatives).
Comparative kinetic studies under varying pH/temperature quantify rate enhancements .
Q. What are common intermediates in the synthesis of 6-Br-5-F-THQ?
- Methodological Answer :
- 5-Fluoro-1,2,3,4-tetrahydroquinoline : Synthesized via fluorination of tetrahydroquinoline using Selectfluor.
- 6-Bromo-5-fluoro precursor : Brominated using NBS/AIBN.
Key validation: Monitor intermediates via LC-MS and ¹H NMR to ensure no dihalogenation byproducts .
Q. How stable is 6-Br-5-F-THQ under standard storage conditions?
- Methodological Answer :
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Moisture sensitivity : Use desiccants (silica gel) in sealed containers.
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Advanced Research Questions
Q. How can low yields in bromination steps be addressed during synthesis?
- Methodological Answer :
- Optimize radical initiation : Replace AIBN with UV light for controlled bromine radical generation.
- Solvent selection : Use DCM instead of CCl₄ to reduce side reactions.
- Statistical DoE : Vary NBS equivalents (1.0–1.2 eq) and reaction time (2–6 hours) to identify optimal conditions .
Q. What structure-activity relationships (SAR) explain 6-Br-5-F-THQ’s biological activity?
- Methodological Answer :
- Positional effects : Compare 6-Br-5-F-THQ with analogs (e.g., 8-Br-5-F-THQ) in enzyme inhibition assays (IC₅₀ measurements).
- Halogen substitution : Replace Br with Cl/I to assess binding affinity via SPR or ITC.
- Computational docking : Use Schrödinger Suite to model interactions with targets (e.g., kinases) .
Q. How do halogen substituents influence the electronic properties of 6-Br-5-F-THQ?
- Methodological Answer :
- DFT calculations : Analyze Fukui indices to predict electrophilic/nucleophilic sites.
- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing effects of Br/F.
- Hammett constants : Correlate substituent effects with reaction rates (e.g., σₚ values for Br = +0.23, F = +0.06) .
Q. What strategies mitigate dihalo byproduct formation during synthesis?
- Methodological Answer :
- Directed halogenation : Introduce a temporary directing group (e.g., -OMe) to block undesired positions.
- Stepwise halogenation : Fluorinate first (smaller atom), then brominate to leverage steric control.
- LC-MS monitoring : Quench reactions at 80% conversion to minimize over-halogenation .
Q. How does 6-Br-5-F-THQ compare to other halogenated tetrahydroquinolines in drug discovery?
- Methodological Answer :
- Comparative bioactivity : Test 6-Br-5-F-THQ against 6-Cl-5-F or 6-I-5-F analogs in cytotoxicity assays (e.g., MTT on cancer cell lines).
- Metabolic stability : Assess microsomal half-life (human liver microsomes) to rank derivatives.
- Patent analysis : Review recent filings (e.g., WO2023/123456) for halogenated THQs in kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
